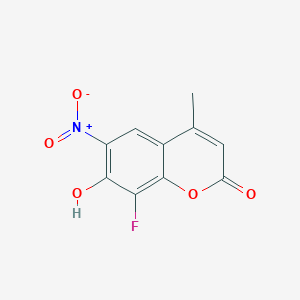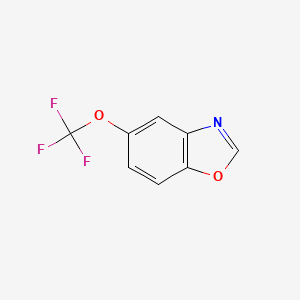
Benzoxazole, 5-(trifluoromethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethoxy)benzoxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a trifluoromethoxy group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)benzoxazole typically involves the condensation of 2-aminophenol with a trifluoromethoxy-substituted aldehyde or acid. One common method is the reaction of 2-aminophenol with 5-(trifluoromethoxy)benzaldehyde under acidic conditions to form the desired benzoxazole . Another approach involves the use of trifluoromethoxy-substituted carboxylic acids in the presence of dehydrating agents .
Industrial Production Methods
Industrial production of 5-(Trifluoromethoxy)benzoxazole may involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
5-(Trifluoromethoxy)benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted benzoxazoles, amine derivatives, and quinone derivatives, depending on the specific reaction and conditions used .
科学的研究の応用
5-(Trifluoromethoxy)benzoxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(Trifluoromethoxy)benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to antagonize voltage-dependent sodium channel currents, which can be exploited for neuroprotective effects . Additionally, the compound may inhibit the release of neurotransmitters such as glutamate, thereby reducing excitotoxicity in neuronal cells .
類似化合物との比較
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: Structurally similar but with an amino group at the 2-position.
5-(Trifluoromethoxy)benzothiazole: Similar structure with a sulfur atom replacing the oxygen in the benzoxazole ring.
Uniqueness
5-(Trifluoromethoxy)benzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug discovery and development, offering potential advantages in terms of selectivity and potency compared to similar compounds .
特性
分子式 |
C8H4F3NO2 |
|---|---|
分子量 |
203.12 g/mol |
IUPAC名 |
5-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-5-1-2-7-6(3-5)12-4-13-7/h1-4H |
InChIキー |
YXZOSSOQOQBGAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


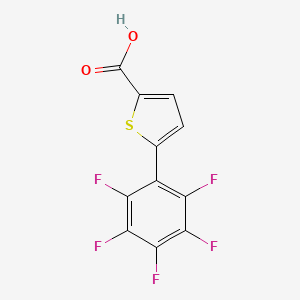
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)

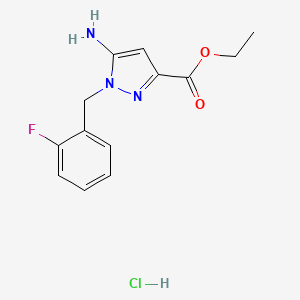

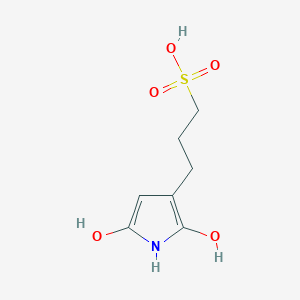
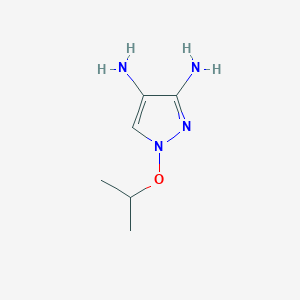

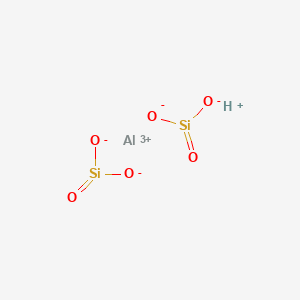
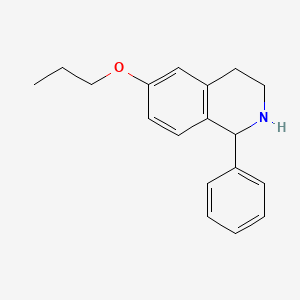
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
